molecular formula C19H17N3O3 B5559550 2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide

Cat. No.: B5559550
M. Wt: 335.4 g/mol
InChI Key: VCONWJYQGFEVNW-CIAFOILYSA-N
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Description

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide is 335.12699141 g/mol and the complexity rating of the compound is 449. The solubility of this chemical has been described as 3.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

A study by Naseema et al. (2010) focused on the nonlinear optical properties of certain hydrazones, including compounds similar to 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide. Their research indicated that these compounds are promising for optical device applications like optical limiters and optical switches due to their effective optical power limiting behavior and other nonlinear optical parameters (Naseema et al., 2010).

Synthesis of Quinoline Derivatives

In 2001, Quideau et al. presented a methodology for synthesizing indole and quinoline derivatives, starting from nitrogen-tethered 2-methoxyphenols, which could be related to the chemical structure of the compound . This method holds potential for synthesizing complex alkaloid skeletons (Quideau et al., 2001).

Anticonvulsant Properties

Alswah et al. (2013) explored the anticonvulsant properties of novel quinoxaline derivatives, including a compound structurally related to 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide. Their findings suggest these compounds could be potential candidates for developing new anticonvulsant agents (Alswah et al., 2013).

Structural Studies

Karmakar et al. (2009) investigated the crystal structure of compounds including N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, which is closely related to the compound . Their study provides insights into the structural aspects of these compounds, which could be relevant for various chemical applications (Karmakar et al., 2009).

Corrosion Inhibition

Yadav et al. (2015) researched the application of acetohydrazides, including compounds structurally similar to 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide, in corrosion inhibition of mild steel in acidic mediums. Their findings highlight the effectiveness of these compounds in protecting metals against corrosion (Yadav et al., 2015).

Anti-Mycobacterial Agents

Yar et al. (2006) explored the synthesis of phenoxy acetic acid derivatives and evaluated their anti-mycobacterial activities against Mycobacterium tuberculosis. This research suggests the potential of similar compounds, including 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide, as anti-mycobacterial agents (Yar et al., 2006).

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-16-7-9-17(10-8-16)25-13-18(23)22-21-12-15-5-2-4-14-6-3-11-20-19(14)15/h2-12H,13H2,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCONWJYQGFEVNW-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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